molecular formula C20H23N B13414823 (2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine

(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine

Cat. No.: B13414823
M. Wt: 277.4 g/mol
InChI Key: WUQJNZSSVMDJLL-KAVGSWPWSA-N
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Description

(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine is an organic compound with the molecular formula C20H21N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine typically involves the reaction of ethylamine with cinnamaldehyde derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-N-ethyl-3-phenyl-N-[(2E)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine is unique due to its specific structural features, such as the presence of both ethyl and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

(E)-N-ethyl-3-phenyl-N-[(E)-3-phenylprop-2-enyl]prop-2-en-1-amine

InChI

InChI=1S/C20H23N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-16H,2,17-18H2,1H3/b15-9+,16-10+

InChI Key

WUQJNZSSVMDJLL-KAVGSWPWSA-N

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1)C/C=C/C2=CC=CC=C2

Canonical SMILES

CCN(CC=CC1=CC=CC=C1)CC=CC2=CC=CC=C2

Origin of Product

United States

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